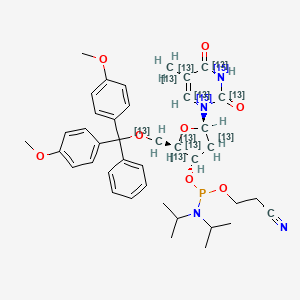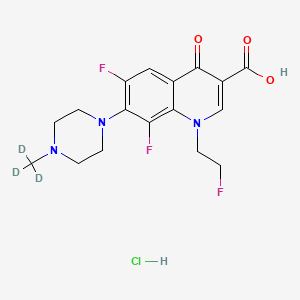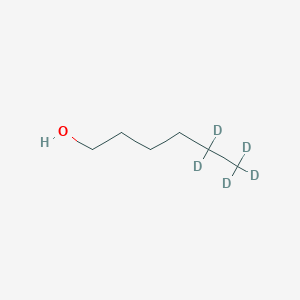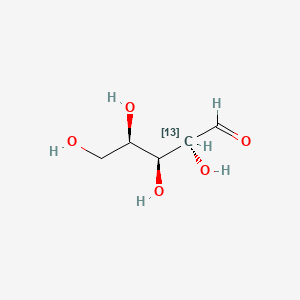
DMT-dT Phosphoramidite-13C10,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMT-dT Phosphoramidite-13C10,15N2 is a chemically synthesized compound that is labeled with stable isotopes of carbon-13 and nitrogen-15. This compound is primarily used in the synthesis of DNA. The labeling with carbon-13 and nitrogen-15 allows for the tracking and quantification of the compound in various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dT Phosphoramidite-13C10,15N2 involves the incorporation of stable isotopes into the phosphoramidite structure. The process typically starts with the synthesis of the deoxythymidine (dT) nucleoside, which is then protected with a dimethoxytrityl (DMT) group at the 5’ hydroxyl position. The 3’ hydroxyl group is then converted into a phosphoramidite using a cyanoethyl group. The incorporation of carbon-13 and nitrogen-15 isotopes is achieved through the use of labeled reagents during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the consistent production of the labeled compound. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic labeling .
化学反応の分析
Types of Reactions
DMT-dT Phosphoramidite-13C10,15N2 undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to form a phosphate triester.
Substitution: The cyanoethyl protecting group is removed under basic conditions to yield the free phosphodiester
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Concentrated ammonia solution or methylamine in water
Major Products Formed
The major products formed from these reactions include the fully deprotected DNA oligonucleotide with the incorporated stable isotopes of carbon-13 and nitrogen-15 .
科学的研究の応用
DMT-dT Phosphoramidite-13C10,15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of labeled DNA oligonucleotides for structural and functional studies.
Biology: Employed in the study of DNA-protein interactions and DNA replication mechanisms.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of labeled DNA for use in quality control and process validation
作用機序
The mechanism of action of DMT-dT Phosphoramidite-13C10,15N2 involves its incorporation into DNA during the synthesis process. The labeled nucleoside is incorporated into the growing DNA strand by DNA polymerases. The stable isotopes of carbon-13 and nitrogen-15 allow for the tracking and quantification of the labeled DNA in various assays. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA synthesis and repair .
類似化合物との比較
Similar Compounds
- DMT-dT Phosphoramidite
- DMT-dT Phosphoramidite-d11
- DMT-dT Phosphoramidite-13C
Uniqueness
DMT-dT Phosphoramidite-13C10,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .
特性
分子式 |
C40H49N4O8P |
|---|---|
分子量 |
756.7 g/mol |
IUPAC名 |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1/i5+1,24+1,25+1,26+1,29+1,35+1,36+1,37+1,38+1,39+1,42+1,43+1 |
InChIキー |
UNOTXUFIWPRZJX-WMQNDIMDSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13C]([13C](=O)[15NH][13C]5=O)[13CH3] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)







![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)

